molecular formula C20H18ClNO3S2 B2504003 2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide CAS No. 1421508-43-1

2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide

Cat. No. B2504003
CAS RN: 1421508-43-1
M. Wt: 419.94
InChI Key: ARUCQFMNXMOJNN-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, find applications as corrosion inhibitors in industrial chemistry and material science . These compounds protect metals from degradation caused by environmental factors, such as moisture and aggressive chemicals. By forming a protective layer on metal surfaces, they prevent corrosion and extend the lifespan of materials.

Organic Semiconductors

The thiophene ring system contributes significantly to the development of organic semiconductors. These materials are essential for electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s unique electronic properties make it suitable for use in these cutting-edge technologies.

Pharmacological Properties

Thiophene-based molecules exhibit diverse pharmacological effects. Our compound has been investigated for several health-related applications:

Drug Development

Several drugs incorporate thiophene moieties. For instance:

Polymer Chemistry

Thiophene derivatives play a role in constructing copolymers. For example, 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) has been used to create sulfone-based dual acceptor copolymers with varying sulfonyl groups . These copolymers have potential applications in optoelectronic devices.

Serotonin Antagonists

Compounds containing the thiophene nucleus, such as 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, act as serotonin antagonists . These molecules may have implications in treating conditions related to serotonin signaling.

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3S2/c1-20(2,25-14-7-5-13(21)6-8-14)19(24)22-12-15-9-10-17(27-15)18(23)16-4-3-11-26-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUCQFMNXMOJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide

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